Methods: The synthesis involves chloroaluminate ionic liquids with P2O5 as catalysts, optimizing conditions to improve yields up to 82.7% .
Methods: Patients received 200 mg of isoxepac three times daily, with assessments including joint pain, grip strength, and morning stiffness .
Methods: The process involves treating Isoxepac with thionyl chloride in the presence of methanol at controlled temperatures to yield the desired ester .
Field: Medical Research
Methods: Its application in medical treatments involves oral or topical administration, with dosages adjusted based on clinical response .
Results: Clinical trials have indicated its effectiveness in reducing inflammation and associated symptoms with a favorable safety profile .
Field: Industrial Chemistry
Methods: Its industrial application involves chemical processes where it acts as a reactant or catalyst in the synthesis of complex dyes .
Results: The use of isoxepac in industrial settings has contributed to the development of new materials with improved properties and performance .
Field: Environmental Science
Methods: Studies focus on the compound’s stability and persistence in aquatic and terrestrial environments, assessing its eco-toxicological profile .
Field: Industrial Organic Chemistry
Methods: The synthesis process includes intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5, which has been optimized to improve the yield of isoxepac to 82.7% .
Results: This method has been shown to be more environmentally friendly, reducing the amount of waste acid and water produced by post-treatment .
Field: Clinical Medicine
Methods: Clinical trials have indicated that 200 mg of isoxepac may be the minimal effective dose for managing postoperative pain .
Results: The studies suggest that isoxepac could be a viable option for pain management with a potentially better safety profile compared to traditional NSAIDs .
Field: Dermatology and Allergology
Methods: The application typically involves oral administration of the drug, with dosages tailored to the severity of the allergic reaction .
Results: Isoxepac has shown efficacy in reducing symptoms of allergic reactions with a favorable safety profile, making it a suitable option for patients with these conditions .
Isoxepac is a chemical compound with the molecular formula and a molecular weight of 268.26 g/mol. It belongs to the dibenzooxazepine class and is recognized for its non-steroidal anti-inflammatory properties, as well as its analgesic and antipyretic activities. Isoxepac appears as a solid, typically white to light yellow or light orange in color, with a melting point ranging from 130°C to 132°C. It is soluble in methanol and has a predicted pKa of approximately 4.24 .
The general reaction pathway includes:
Isoxepac exhibits significant biological activity, particularly in treating allergic conditions such as allergic rhinitis and urticaria. It has been shown to have anti-inflammatory properties, making it effective for conditions characterized by inflammation and itching. The compound's pharmacokinetics indicate slower absorption and elimination in certain animal models compared to others, suggesting variability in its efficacy based on species .
The synthesis of isoxepac can be achieved through several methods, including:
Isoxepac is primarily used in pharmaceuticals for its therapeutic effects against allergic reactions and inflammatory conditions. Its ability to alleviate symptoms associated with skin diseases that present itching makes it a valuable compound in dermatological formulations. Additionally, it serves as an important intermediate in synthesizing other drugs, such as olopatadine hydrochloride .
Isoxepac shares structural similarities with several other compounds within the dibenzooxazepine class and related classes. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Olopatadine | C21H23ClN2O3 | Antihistamine used for allergic rhinitis |
| Ketotifen | C16H16N2O2 | Antihistamine with anti-inflammatory effects |
| Dibenzo[b,e]oxepin | C15H11NO | Parent structure related to isoxepac |
Uniqueness of Isoxepac: Isoxepac's distinct combination of anti-inflammatory, analgesic, and antipyretic properties sets it apart from similar compounds like olopatadine and ketotifen, which primarily focus on antihistaminic activity without significant analgesic effects .
The classical approach to Isoxepac synthesis employs a two-step condensation-cyclization strategy that has been extensively documented in patent literature and synthetic methodologies [1] [3] [4]. This traditional pathway represents the foundation upon which modern synthetic approaches have been developed.
The fundamental mechanism underlying Isoxepac synthesis involves the coupling of phthalide with p-hydroxyphenylacetic acid through a condensation reaction [1] [2]. This process requires careful optimization of stoichiometric ratios and reaction conditions to achieve optimal yields.
The condensation step involves the preparation of specific weight ratios of starting materials: p-hydroxyphenylacetic acid (8-12 parts), phthalide (6-12 parts), and sodium methylate (8-12 parts) [1]. The reaction mixture is dissolved in dimethylacetamide solvent, with sodium methylate added after combining the organic substrates [1]. The condensation proceeds under reduced pressure conditions (0.1-10 Pa) at elevated temperatures ranging from 80-170°C for 3-10 hours [1].
The mechanism proceeds through nucleophilic attack of the phenoxide ion, generated from p-hydroxyphenylacetic acid in the presence of sodium methylate, on the lactone carbonyl of phthalide [5]. This initial condensation forms an intermediate that subsequently undergoes ring opening to generate 4-(2-carboxybenzyloxy)toluic acid [1]. The pH is then regulated to 1-5 to facilitate crystallization and separation of the intermediate product [1].
Research has demonstrated that the condensation mechanism involves specific electronic interactions between the phthalide lactone system and the activated phenolic substrate [6] [5]. The effectiveness of this coupling depends on the nucleophilicity of the phenoxide species and the electrophilicity of the phthalide carbonyl group [6].
The cyclization step represents the critical transformation that forms the dibenzoxepin core structure of Isoxepac [1] [2]. Polyphosphoric acid serves as both the reaction medium and the cyclizing agent in this transformation [7] [8].
The 4-(2-carboxybenzyloxy)toluic acid intermediate obtained from the condensation step is dissolved in glacial acetic acid (minimum 99.5% purity) [1]. Polyphosphoric acid (3-52 weight parts) is then added to the solution [1]. The cyclization reaction is conducted under reduced pressure (0.1-10 Pa) at temperatures ranging from 30-100°C for 3-12 hours [1].
Polyphosphoric acid functions as a potent dehydrating agent that promotes intramolecular cyclization through activation of the carboxylic acid group [7] [8]. The mechanism involves protonation of the carboxyl group, followed by nucleophilic attack of the aromatic ring on the activated carbonyl carbon, resulting in the formation of the seven-membered oxepin ring with concomitant water elimination [7] [9].
The polyphosphoric acid-mediated cyclization exhibits remarkable selectivity for the formation of the desired dibenzoxepin framework over alternative cyclization patterns [7] [8]. This selectivity arises from the specific geometric constraints imposed by the intermediate structure and the directing effects of the polyphosphoric acid medium [8].
Studies have shown that polyphosphoric acid promotes cyclization reactions through a unique combination of properties: it serves as an excellent solvent for organic compounds, acts as a proton donor that favors condensation reactions, and functions as a cyclodehydrating agent that ensures controlled intramolecular cyclization over a wide temperature range [8].
| Reaction Parameter | Condensation Step | Cyclization Step |
|---|---|---|
| Temperature Range | 80-170°C | 30-100°C |
| Pressure | 0.1-10 Pa | 0.1-10 Pa |
| Reaction Time | 3-10 hours | 3-12 hours |
| Major Reagent | Sodium methylate | Polyphosphoric acid |
| Solvent System | Dimethylacetamide | Glacial acetic acid |
Recent advances in catalytic methodology have introduced innovative approaches to Isoxepac synthesis that offer improved efficiency and environmental sustainability [10] [11] [12]. These novel catalytic systems address limitations of traditional methods while providing enhanced selectivity and reduced waste generation.
Modern catalytic approaches have focused on the development of Lewis acid catalysts that can facilitate both the condensation and cyclization steps under milder conditions [12]. Research has demonstrated the effectiveness of borane-based catalytic systems, particularly 2,2'-biphenol/B(OH)3 combinations, in promoting cyclization reactions with high efficiency [10].
The application of ionic liquid-based catalytic systems represents a significant advancement in Isoxepac synthesis . Chloroaluminate ionic liquids combined with phosphorus pentoxide have been optimized to improve yields up to 82.7% . This catalytic system offers environmental advantages by reducing waste acid production and minimizing water consumption in post-treatment processes .
Gold(I) hybrid complexes incorporating chiral phosphoric acid moieties have emerged as multifunctional catalysts capable of promoting asymmetric cyclization reactions [12]. These catalysts operate through multipoint nonclassical noncovalent interactions that provide enhanced selectivity in the cyclization process [12].
Palladium-catalyzed systems have also shown promise in dibenzoxepin synthesis, particularly when combined with phosphine ligands that facilitate outer-sphere oxidative addition mechanisms [14]. These systems offer the potential for more controlled reaction conditions and improved functional group tolerance [14].
The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of reaction parameters, equipment design, and process economics [15] [16] [17]. Industrial-scale Isoxepac synthesis must address challenges related to heat and mass transfer, reaction kinetics, and product purification [15].
Process development for industrial-scale synthesis involves systematic evaluation of multiple factors including reaction yields, raw material availability, operational safety, and environmental impact [15]. The optimization process requires careful consideration of trade-offs between reaction efficiency and economic feasibility [15].
Heat transfer efficiency represents a critical challenge in scaling up Isoxepac synthesis [15] [16]. Laboratory-scale reactions that rely on precise temperature control must be adapted to industrial reactors where temperature gradients and hotspots can significantly impact product quality [15]. Solutions include the implementation of jacketed reactors with enhanced heat exchange capabilities and automated temperature monitoring systems [15].
Mass transfer limitations become particularly important in the polyphosphoric acid-mediated cyclization step, where efficient mixing is essential for consistent product formation [15] [16]. Industrial-scale reactors require specialized impeller systems and baffles to ensure adequate mixing and prevent the formation of concentration gradients [15].
Continuous flow chemistry has emerged as an attractive alternative to traditional batch processing for Isoxepac synthesis [15] [18]. Flow systems offer improved heat and mass transfer characteristics, enhanced safety profiles, and reduced environmental impact [15]. The implementation of continuous processes requires careful optimization of residence times and reactor configurations [18].
Automation and digitalization play crucial roles in industrial-scale production efficiency [19] [17]. Electronic data collection systems enable real-time monitoring of critical process parameters and facilitate rapid response to process deviations [17]. Advanced control systems help maintain consistent product quality while optimizing resource utilization [19].
Waste reduction strategies are increasingly important in industrial Isoxepac production [15] [17]. Green chemistry principles guide the selection of solvents and reagents to minimize environmental impact [15]. Closed-loop systems and solvent recycling technologies significantly reduce waste generation and improve process economics [17].
| Scale-Up Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|
| Reactor Volume | 0.1-1 L | 1000-10000 L | Enhanced mixing systems |
| Heat Transfer | External cooling | Jacketed reactors | Temperature monitoring |
| Mass Transfer | Magnetic stirring | Impeller systems | Optimized agitation |
| Process Control | Manual monitoring | Automated systems | Real-time analytics |
| Waste Management | Batch disposal | Continuous recycling | Green chemistry |
The purification step involves dissolution of the crude Isoxepac product in ethyl acetate, followed by decolorization and crystallization to obtain the final product [1] [2]. Industrial-scale purification requires optimization of solvent recovery systems and crystallization conditions to ensure consistent product quality and minimize solvent consumption [15].
Quality control measures for industrial-scale production include comprehensive analytical testing at each stage of the synthesis [17]. High-performance liquid chromatography and spectroscopic methods are employed to monitor reaction progress and ensure product specifications are met [2].
Economic considerations for industrial-scale synthesis include raw material costs, energy consumption, labor requirements, and capital equipment investments [15]. Process optimization aims to minimize overall production costs while maintaining product quality and regulatory compliance [15].
Environmental sustainability aspects of industrial Isoxepac production encompass solvent selection, waste minimization, energy efficiency, and emissions control [15] [17]. Life cycle assessment methodologies are employed to evaluate the environmental impact of different synthetic approaches and guide process improvements [15].
Isoxepac exhibits well-defined thermal transition properties that reflect its crystalline structure and intermolecular interactions. The compound demonstrates a melting point range of 130-132°C, with various sources reporting slight variations within this range [1] [2] [3]. The Chemical Abstracts Service Common Chemistry database reports a melting point of 131-132.5°C, while multiple commercial suppliers consistently document values within the 130-132°C range [2] [4] [5]. This relatively narrow range indicates good compound purity and consistent crystalline form across different preparation methods.
The boiling point of Isoxepac has been predicted at 528.2°C ± 50.0°C at standard atmospheric pressure (760 mmHg) [1] [3] [6]. This predicted value reflects the compound's significant thermal stability and the strong intermolecular forces present in its dibenzoxepin structure. The high boiling point is characteristic of aromatic compounds with extended conjugated systems and indicates substantial energy requirements for the transition from liquid to vapor phase.
The density of Isoxepac has been experimentally determined as 1.39 g/cm³ at room temperature [1] [2]. This value indicates a relatively dense crystalline structure, consistent with the compound's aromatic character and the presence of multiple ring systems. The density measurement provides insight into the molecular packing efficiency and intermolecular interactions within the solid state.
Additional thermal properties include a flash point of 203.8°C [3] [6] [7], indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air. The refractive index has been reported as 1.635 [7] [8] [9], which reflects the compound's optical properties and molecular polarizability.
The vapor pressure of Isoxepac at 25°C has been calculated as 5.51 × 10⁻¹² mmHg [3], indicating extremely low volatility under standard conditions. This low vapor pressure is consistent with the compound's high boiling point and suggests minimal evaporation losses during storage and handling.
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 130-132°C [1] [2] [3] | Experimental | Multiple sources |
| Boiling Point | 528.2 ± 50.0°C [1] [3] | Predicted | Computational |
| Density | 1.39 g/cm³ [1] [2] | Experimental | Direct measurement |
| Flash Point | 203.8°C [3] [7] | Predicted | Computational |
| Vapor Pressure | 5.51 × 10⁻¹² mmHg [3] | Calculated | 25°C |
| Refractive Index | 1.635 [7] [8] | Experimental | Standard conditions |
Isoxepac demonstrates extremely limited solubility in aqueous media under standard conditions. The compound is classified as insoluble in water, which is attributed to its hydrophobic aromatic structure and the presence of the dibenzoxepin ring system [10] [11]. This poor aqueous solubility is consistent with the compound's lipophilic character, as indicated by its log P value of 2.4-2.75 [12] [13] [3].
The limited water solubility presents significant challenges for pharmaceutical formulation and analytical procedures. The compound's hydrophobic nature requires alternative solvents or solubilization strategies for dissolution and analytical characterization.
Isoxepac exhibits variable solubility across different organic solvents, with methanol representing the most commonly reported compatible solvent. The compound shows good solubility in methanol at room temperature [1] [4] [5] [14], making this solvent the preferred choice for analytical sample preparation and purification procedures.
Dimethyl sulfoxide represents another suitable solvent system for Isoxepac dissolution. The compound demonstrates significant solubility in dimethyl sulfoxide, with reported values ranging from 45-100 mg/mL [15] [11]. The solubility in dimethyl sulfoxide requires sonication to achieve complete dissolution, indicating some initial dissolution barriers that can be overcome through mechanical agitation [15].
Ethanol provides moderate solubility for Isoxepac, with reported values of approximately 53 mg/mL at room temperature [10]. This solubility level makes ethanol a viable alternative for certain applications, particularly when methanol compatibility issues arise.
Chloroform exhibits limited compatibility with Isoxepac, with the compound showing only slight solubility in this halogenated solvent [16]. The limited solubility in chloroform restricts its use for analytical procedures and extraction processes.
| Solvent | Solubility | Temperature | Conditions | Source |
|---|---|---|---|---|
| Water | Insoluble [10] [11] | Room temperature | Standard conditions | Multiple sources |
| Methanol | Soluble [1] [4] [14] | Room temperature | Good dissolution | Commercial data |
| Dimethyl sulfoxide | 45-100 mg/mL [15] [11] | Room temperature | Sonication required | Analytical data |
| Ethanol | 53 mg/mL [10] | Room temperature | Moderate dissolution | Commercial data |
| Chloroform | Slightly soluble [16] | Room temperature | Limited compatibility | Commercial data |
The solubility profile of Isoxepac has direct implications for analytical method development and pharmaceutical applications. The good solubility in methanol makes it the preferred solvent for high-performance liquid chromatography applications, as demonstrated in reversed-phase separation methods [12] [17]. The compound can be effectively analyzed using acetonitrile-water-phosphoric acid mobile phase systems, with methanol serving as the primary dissolution medium for sample preparation [17].
For mass spectrometry applications, the phosphoric acid component can be replaced with formic acid to ensure mass spectrometry compatibility while maintaining the chromatographic separation efficiency [17].
The acid dissociation constant (pKa) of Isoxepac has been predicted as 4.24 ± 0.10 [1] [18], indicating that the compound behaves as a weak acid in aqueous solution. This pKa value reflects the ionization of the carboxylic acid functional group present in the acetic acid side chain of the molecule.
The pKa value places Isoxepac in the category of moderately weak acids, similar to other carboxylic acid-containing pharmaceutical compounds. At physiological pH (7.4), the compound would exist predominantly in its ionized form, which significantly influences its membrane permeability and biological distribution characteristics.
Experimental studies have demonstrated significant pH-dependent variation in Isoxepac membrane permeability characteristics [19] [20]. The compound exhibits optimal permeability under acidic conditions, with logarithmic effective membrane permeability values varying substantially across different pH ranges.
At pH 3.0, Isoxepac demonstrates high membrane permeability with a logarithmic effective permeability value of -4.69 log(cm/s) [19] [20]. This favorable permeability under acidic conditions reflects the predominance of the non-ionized, lipophilic form of the molecule.
At pH 5.0, the compound maintains relatively high permeability characteristics, with a logarithmic effective permeability value of -5.0 log(cm/s) [19] [20]. This pH range represents a transition zone where the compound retains significant membrane permeability while beginning to show the effects of increased ionization.
At physiological pH (7.4), Isoxepac exhibits substantially reduced membrane permeability, with a logarithmic effective permeability value of -6.51 log(cm/s) [19] [20]. This significant reduction in permeability reflects the predominance of the ionized form at physiological pH, which reduces the compound's ability to traverse lipophilic membrane barriers.
At pH 9.0, the compound shows further decreased permeability with a logarithmic effective permeability value of -6.74 log(cm/s) [19] [20]. Under these alkaline conditions, the compound exists almost entirely in its ionized form, resulting in poor membrane permeability characteristics.
| pH | Log Effective Permeability (cm/s) | Permeability Class | Ionization State | Source |
|---|---|---|---|---|
| 3.0 | -4.69 [19] [20] | High | Predominantly non-ionized | Experimental |
| 5.0 | -5.0 [19] [20] | High | Partially ionized | Experimental |
| 7.4 | -6.51 [19] [20] | Low | Predominantly ionized | Experimental |
| 9.0 | -6.74 [19] [20] | Low | Almost completely ionized | Experimental |
The chemical stability of Isoxepac and its metabolites demonstrates significant pH dependence, particularly in the context of glucuronide conjugate formation and stability [22]. Research has demonstrated that Isoxepac glucuronide, a major metabolite, exhibits pH-dependent formation of beta-glucuronidase resistant conjugates [22].
Under alkaline conditions, Isoxepac glucuronide undergoes intramolecular acyl migration, leading to the formation of conjugates that are resistant to beta-glucuronidase hydrolysis [22]. This pH-dependent reactivity has important implications for analytical procedures and metabolite identification studies.
The stability studies indicate that careful pH control is essential during sample preparation and analysis to prevent artifactual degradation or rearrangement reactions . The pH-dependent stability characteristics must be considered when developing analytical methods for biological samples containing Isoxepac and its metabolites.
The ionization behavior of Isoxepac follows the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of ionized to non-ionized species. At the pKa value of 4.24, approximately 50% of the compound exists in each ionization state.
The pH-dependent ionization directly influences the compound's physicochemical properties, including solubility, membrane permeability, and protein binding characteristics. Understanding these relationships is crucial for predicting the compound's behavior in biological systems and developing appropriate analytical methodologies.
The pH-dependent stability and ionization characteristics of Isoxepac have direct implications for analytical method development. Chromatographic methods must account for the compound's ionization state to ensure consistent retention behavior and peak shape. The use of buffered mobile phases with appropriate pH control is essential for reproducible analytical results [17].
Acute Toxic;Irritant